molecular formula C21H20O12 B137422 Eriodictyol 7-glucuronide CAS No. 133360-47-1

Eriodictyol 7-glucuronide

Cat. No.: B137422
CAS No.: 133360-47-1
M. Wt: 464.4 g/mol
InChI Key: YSORAXGDTRAEMV-ZJIWIORTSA-N
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Description

Eriodictyol 7-O-glucuronide (also known as EDG) is a flavonoid, a type of natural compound derived from certain plants . It is found in Cosmos sulphureus and is used in studying inflammatory diseases, such as arthritis and allergic reactions .


Molecular Structure Analysis

Eriodictyol 7-O-glucuronide has the chemical formula C21H20O12 and a molecular weight of 464.38 g/mol. It consists of a flavanone backbone with a sugar moiety attached to its hydroxyl group.


Physical And Chemical Properties Analysis

Eriodictyol 7-O-glucuronide has a molecular weight of 464.38 g/mol. Its physical and chemical properties such as boiling point and density are predicted to be 894.7±65.0 °C and 1.758±0.06 g/cm3 respectively .

Scientific Research Applications

Partial Agonist of PPARγ

Eriodictyol 7-glucuronide has been studied for its potential as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is significant in treating type 2 diabetes. Research indicates that metabolites of eriocitrin, such as eriodictyol 7-O-glucuronide, could be potent partial agonists of PPARγ, suggesting their potential application in diabetes treatment and associated metabolic diseases (Gangadhariah et al., 2022).

Nrf2 Activation and Protection Against Cisplatin-Induced Toxicity

This compound has been identified as a novel activator of the nuclear factor E2-related factor 2 (Nrf2) pathway. This activation is crucial for cellular defense mechanisms against oxidative stress. In studies, it has shown potential in protecting against cisplatin-induced toxicity, suggesting its use in mitigating the side effects of certain cancer treatments (Hu et al., 2012).

Antioxidant Activity

The antioxidant properties of this compound have been a subject of interest. Studies have shown that its metabolites, such as eriodictyol, exhibit strong antioxidative activity, potentially more potent than α-tocopherol. This suggests its use in applications targeting oxidative stress and related disorders (Miyake et al., 1997).

Neuroprotective Effects

Research has indicated the neuroprotective potential of this compound. Studies on neuron-like PC12 cells have demonstrated that eriodictyol, a related compound, protects against oxidative stress-induced neurotoxicity, suggesting potential applications in neurodegenerative diseases (Lou et al., 2012).

Anti-inflammatory and Antioxidative Effects in Exercise

This compound has been explored for its preventive effects against oxidative stress during acute exercise. This flavonoid demonstrated the ability to suppress increases in oxidative stress markers in rat livers induced by exercise, suggesting its potential in sports medicine and health maintenance (Minato et al., 2003).

Effects on Glucose Uptake and Insulin Resistance

The flavonoid has been studied for its impact on glucose uptake and insulin resistance. Eriodictyol, a compound related to this compound, has shown to increase insulin-stimulated glucose uptake and improve insulin resistance in vitro, indicating its potential role in diabetes management (Zhang et al., 2012).

Antitumor Activity in Glioma

This compound has been explored for its antitumor effects, particularly in glioma. Studies indicate that eriodictyol can inhibit proliferation, metastasis, and induce apoptosis in glioma cells, suggesting its potential as a therapeutic agent in oncology (Li et al., 2020).

Mechanism of Action

Eriodictyol 7-O-glucuronide has been found to have potential health importance. It has been predicted to clarify the mode of action in various cellular and molecular pathways . It has been revealed to offer significant protection against cerebral ischemic injury via the upregulating of the Nrf2/ARE pathways .

Safety and Hazards

Eriodictyol 7-O-glucuronide is used for research and development purposes only and is not recommended for medicinal, household, or other uses . It is advised to handle it with care, using protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16+,17+,18-,19+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSORAXGDTRAEMV-ZJIWIORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928088
Record name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133360-47-1
Record name (2R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5-hydroxy-4-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133360-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eriodictyol 7-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133360471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does fertilization impact the levels of Eriodictyol 7-glucuronide in chokeberry fruit?

A2: Interestingly, applying different fertilization strategies to chokeberry plants seems to influence the concentration of this compound in the fruit. [] Specifically, chokeberries treated with the commercial fertilizer Alkalin exhibited the highest content of this compound compared to control groups or those treated with manganese. This finding suggests that specific nutrient availability might influence the biosynthesis or accumulation of this compound in the fruit.

Q2: Is there evidence that this compound follows Lipinski's Rule of Five?

A3: The provided research does not directly address whether this compound adheres to Lipinski's Rule of Five. [] This rule is used to assess the drug-likeness of a molecule based on its molecular weight, lipophilicity, and hydrogen bonding characteristics. Further investigation into the physicochemical properties of this compound is needed to determine its compliance with these parameters.

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